
5-(2,3-Difluorophenyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2,3-Difluorophenyl)-1,3-oxazole” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), oxygen (O), and fluorine (F) in its name. The “oxazole” part of the name suggests it contains an oxazole ring, a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing oxazole derivatives. For instance, one method involves the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .
Scientific Research Applications
Synthetic Chemistry Applications
One of the significant applications of 5-(2,3-Difluorophenyl)-1,3-oxazole and its derivatives lies in synthetic chemistry, where these compounds serve as precursors or intermediates in the synthesis of complex molecules. For instance, the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain has been achieved using derivatives of 1,3-oxazole. These amino acids demonstrate the versatility of partially fluorinated oxazoles as synthetic equivalents in creating biologically relevant compounds (Burger et al., 2006).
Pharmacological Research
In pharmacological research, this compound derivatives have shown potential in various therapeutic areas. For example, compounds isolated from natural sources, such as the roots of Oxytropis lanata, including oxazole derivatives, have demonstrated trypanocidal activity, indicating their potential in treating diseases caused by Trypanosoma species (Banzragchgarav et al., 2016).
Material Science
In material science, oxazole derivatives, including those related to this compound, have been explored for their electro-optical properties, showcasing applications in organic light-emitting diodes (OLEDs), organic thin film transistors, and photovoltaic materials. Studies on these compounds reveal insights into their structure-property relationships, charge transport mechanisms, and nonlinear optical properties, highlighting their potential as materials for electronic and optoelectronic devices (Irfan et al., 2018).
Bioactive Compound Synthesis
Additionally, this compound derivatives have been synthesized and evaluated for their bioactivity, including antimicrobial and anticancer properties. Such studies provide a foundation for developing new therapeutic agents based on the oxazole scaffold, contributing to the ongoing search for novel drugs with improved efficacy and safety profiles (Kachaeva et al., 2018).
Future Directions
properties
IUPAC Name |
5-(2,3-difluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8-4-12-5-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEQPNNRDHFCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

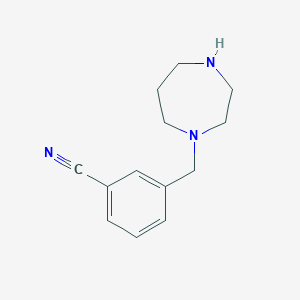
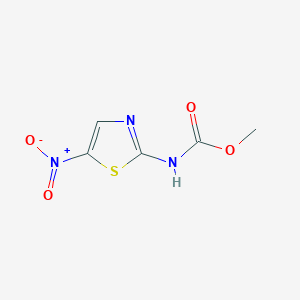
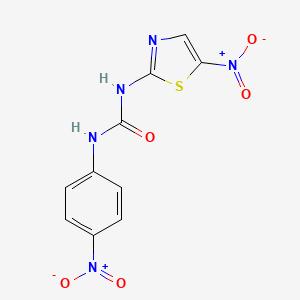
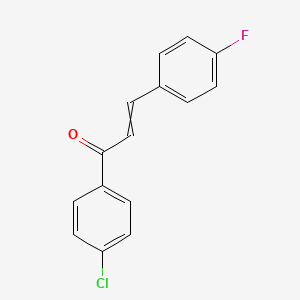
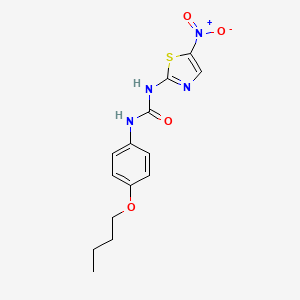

![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)
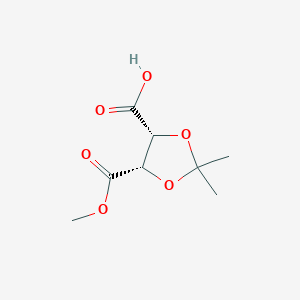

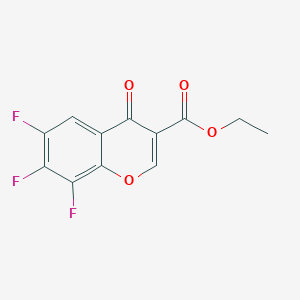
![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)
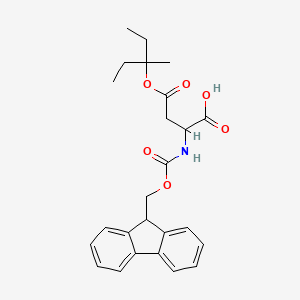
![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)
